2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. Its structure features a unique bicyclic system that may contribute to its biological activities. This compound is classified under the category of benzannulated amines, which are known for their diverse pharmacological properties.
This compound belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of the amino group attached to a carbon atom that is part of a cyclic structure. It also contains methoxy groups, which are known to influence the compound's reactivity and biological activity.
The synthesis of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride typically involves several steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are crucial for reproducing this synthesis in a laboratory setting. Detailed methodologies can be found in patents and scientific literature focused on similar compounds .
The molecular structure of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride can be represented by its chemical formula with a molecular weight of approximately 235.73 g/mol. The structural representation includes:
Molecular data can be visualized using tools like SMILES notation: COc1cc2c(cc1OC)C(=N)CCCC2 .
The compound can undergo various chemical reactions typical for amines and methoxy-substituted compounds:
Technical details regarding reaction conditions such as temperature, solvent systems, and catalysts are essential for optimizing yields .
The mechanism of action for 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride is not fully elucidated but is believed to involve interactions with specific receptors in biological systems:
Data from pharmacological studies would provide insights into its efficacy and potential therapeutic uses .
The physical properties of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride include:
Key chemical properties include:
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride has potential applications in various scientific fields:
Research continues to explore its full range of applications and mechanisms within biological systems .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7